molecular formula C18H22N2O3S B5777334 N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide

Cat. No.: B5777334
M. Wt: 346.4 g/mol
InChI Key: QJCGMOONSOFSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group linked to a phenyl ring and a benzamide moiety, creating a versatile molecule with diverse uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty polymers and resins, where its chemical stability and functional groups contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide
  • 3-bromo-N-[4-(tert-butylsulfamoyl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide stands out due to its specific combination of functional groups, which impart unique chemical reactivity and biological activity. The presence of the tert-butylsulfamoyl group provides steric bulk and influences the molecule’s interactions with biological targets, while the benzamide moiety adds further functionality, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-7-5-6-8-16(13)17(21)19-14-9-11-15(12-10-14)24(22,23)20-18(2,3)4/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCGMOONSOFSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.